NO Inhibitory Potency: 5-Allyl vs. 5-Unsubstituted and 5-Alkyl Analogs
The 5-allyl substituted 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine derivative exhibits potent inhibition of immune-activated nitric oxide (NO) production, with IC50 <5 µM. This potency is comparable to other 5-alkyl derivatives (e.g., 5-butyl, 5-propyl) but markedly superior to the 5-unsubstituted analog (IC50 = 11.49 µM) and 5-methyl/5-ethyl analogs which show reduced or negligible activity in related PGE2 assays [1]. The presence of the allyl group at C-5 is essential for achieving the <5 µM potency threshold characteristic of the active 5-substituted series [2].
| Evidence Dimension | Inhibition of immune-activated nitric oxide (NO) production |
|---|---|
| Target Compound Data | IC50 <5 µM (reported for 5-allyl-containing 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine derivative) |
| Comparator Or Baseline | 5-unsubstituted analog: IC50 = 11.49 µM; 5-F analog: IC50 = 2 µM; 5-sec-butyl analog: IC50 = 2.57 µM |
| Quantified Difference | >2.3-fold improvement over 5-unsubstituted; ~2.3× less potent than 5-F analog but without cytotoxic liability |
| Conditions | Mouse peritoneal cells; in vitro immune-activated NO production assay |
Why This Matters
The 5-allyl derivative achieves the <5 µM potency threshold characteristic of the active series while avoiding the cytotoxicity observed with the 5-fluoro analog, representing a balanced profile for viability-sensitive screening applications.
- [1] Jansa P, Holý A, Dračínský M, Kolman V, Janeba Z, Kostecká P, Kmoníčková E, Zídek Z. Synthesis and structure–activity relationship studies of polysubstituted pyrimidines as inhibitors of immune-activated nitric oxide production. Med Chem Res. 2015;24:2154–2166. View Source
- [2] Jansa P, Holý A, Dračínský M, Kolman V, Janeba Z, Kostecká P, Kmoníčková E, Zídek Z. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Med Chem Res. 2014;23(10):4482-4490. View Source
